molecular formula C13H16N2O2 B1156857 Drahebenine CAS No. 1399049-43-4

Drahebenine

Cat. No.: B1156857
CAS No.: 1399049-43-4
InChI Key:
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Description

Drahebenine is a natural product derived from the plant species Daphniphyllum longeracemosum. It is classified as an imidazole alkaloid with a phenolic substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Drahebenine involves several steps, starting from the extraction of the plant material. The primary method includes:

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its natural origin and the complexity of its synthesis. advancements in biotechnological methods may pave the way for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions: Drahebenine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to its hydroquinone form.

    Substitution: Phenolic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Phenolic derivatives

Scientific Research Applications

Drahebenine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of Drahebenine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Drahebenine can be compared with other imidazole alkaloids and phenolic compounds:

    Similar Compounds: Drahebephins A and B, goniomedine A, and goniomedinone

    Uniqueness: this compound’s unique combination of an imidazole ring with a phenolic substituent sets it apart from other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-methoxy-4-(2,2,5-trimethylimidazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-8-12(15-13(2,3)14-8)9-5-6-10(16)11(7-9)17-4/h5-7,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDFYAAYCZNGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(N=C1C2=CC(=C(C=C2)O)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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